REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[N:8]1([CH2:14][C:15](O)=O)[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1.[NH2:18][NH:19][C:20]([NH2:22])=[S:21].C(=O)([O-])[O-].[Na+].[Na+]>>[N:8]1([CH2:14][C:15]2[S:21][C:20]([NH2:22])=[N:19][N:18]=2)[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.N1(CCOCC1)CC(=O)O
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
NNC(=S)N
|
Name
|
polyphosphoric acid
|
Quantity
|
2 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
is extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed (CH2Cl2/methanol, 9/1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)CC1=NN=C(S1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: CALCULATEDPERCENTYIELD | 27.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |